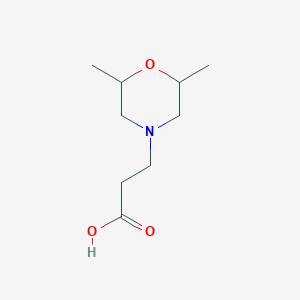

3-(2,6-Dimethylmorpholin-4-yl)propanoic acid

Description

3-(2,6-Dimethylmorpholin-4-yl)propanoic acid (CAS: 1212364-37-8) is a morpholine derivative featuring a propanoic acid substituent. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol and a logP value of 0.508, indicating moderate lipophilicity . The compound’s structure includes a 2,6-dimethyl-substituted morpholine ring, which confers rigidity and influences its electronic and steric properties.

Properties

IUPAC Name |

3-(2,6-dimethylmorpholin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7-5-10(4-3-9(11)12)6-8(2)13-7/h7-8H,3-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBUHTVOMGQXPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390330 | |

| Record name | 3-(2,6-dimethylmorpholin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212364-37-8 | |

| Record name | 3-(2,6-dimethylmorpholin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanoic acid typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.

Introduction of Methyl Groups: The 2,6-dimethyl substitution on the morpholine ring can be achieved through selective alkylation using methylating agents such as methyl iodide.

Attachment of the Propanoic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoic acid group can be replaced by other functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen atoms.

Substitution: Substituted products with new functional groups replacing the propanoic acid group

Scientific Research Applications

Chemistry

3-(2,6-Dimethylmorpholin-4-yl)propanoic acid serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with distinct properties.

Biology

Research has indicated that this compound may exhibit biological activity by interacting with specific biomolecules. Its potential as an enzyme inhibitor or receptor modulator makes it a subject of interest for biological studies.

Medicine

The compound is being explored for its therapeutic properties, particularly in drug development targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.

Neuroprotection in Rodent Models

A notable study focused on the neuroprotective effects of this compound in rodent models subjected to oxidative stress. Results demonstrated a significant reduction in neuronal cell death compared to control groups, indicating its potential for protecting against neurodegenerative conditions.

Antimicrobial Efficacy

Another case study evaluated the antimicrobial properties against Staphylococcus aureus, revealing a notable zone of inhibition at concentrations above 100 µg/mL. This suggests that the compound may serve as a lead candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Morpholine Substituents

2-(2,6-Dimethylmorpholin-4-yl)propanoic Acid Hydrochloride Structure: Similar to the parent compound but as a hydrochloride salt. Key Differences: The salt form enhances solubility in aqueous media, improving bioavailability for pharmaceutical applications . Molecular Formula: C₉H₁₇NO₃·HCl.

3-((5Z)-5-{[2-(2,6-Dimethylmorpholin-4-yl)-9-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl]Methylene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl)Propanoic Acid Structure: Incorporates a pyrido-pyrimidine and thiazolidinone moiety alongside the morpholine group. Key Differences: Increased molecular complexity (MW ≈ 442.87 g/mol) likely alters target selectivity and pharmacokinetics compared to the simpler propanoic acid derivative . Potential Use: The extended conjugated system suggests applications in kinase inhibition or antimicrobial activity.

Propanoic Acid Derivatives with Cyclic Substituents

3-(2,6-Dimethyl-1,2,4a,5,6,7,8,8a-Octahydronaphthalen-1-yl)Propanoic Acid Structure: Features a bicyclic octahydronaphthalene group instead of morpholine. Application: Isolated from a traditional Chinese medicine (血脂康胶囊), it may act as a statin analog for cholesterol management .

3-((2,6-Dichloro-4-Sulfamoylphenyl)Amino)Propanoic Acid Structure: Contains a sulfamoylphenyl group with halogen substitutions. Key Differences: The sulfonamide and chlorine substituents increase acidity and enable hydrogen bonding, making it suitable for carbonic anhydrase inhibition . Synthetic Utility: Halogenation reactions (e.g., bromination) modify bioactivity and metabolic stability .

Perfluorinated Propanoic Acid Derivatives

- Examples: Propanoic acid derivatives with perfluorinated alkyl/alkoxy chains (e.g., [149339-57-1], [919005-14-4]).

- Key Differences: Fluorination imparts extreme chemical inertness and environmental persistence, contrasting with the biodegradability of non-fluorinated morpholine derivatives .

- Application : Industrial uses (e.g., surfactants, coatings) rather than pharmaceuticals due to toxicity concerns .

Research Findings and Implications

- Pharmaceutical Potential: Morpholine derivatives like 3-(2,6-dimethylmorpholin-4-yl)propanoic acid are synthetically versatile, enabling modifications for target-specific activity (e.g., salt formation for solubility , conjugation with heterocycles for kinase inhibition ).

- Environmental Impact : Perfluorinated analogs highlight the need for structural trade-offs between functionality and biodegradability .

- Natural Product Relevance : The isolation of structurally related compounds from traditional medicines underscores the value of natural products in drug discovery .

Biological Activity

3-(2,6-Dimethylmorpholin-4-yl)propanoic acid is an organic compound characterized by its unique morpholine structure and propanoic acid group. Its molecular formula is , and it has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Weight : 187.24 g/mol

- CAS Number : 1212364-37-8

- Structure : The compound features a morpholine ring substituted at the 2 and 6 positions with methyl groups, along with a propanoic acid group.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that the compound may function as an inhibitor of certain enzymes or receptors, leading to various physiological effects.

Potential Mechanisms

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Neuroprotective Effects : Research suggests that this compound may provide neuroprotective benefits by reducing oxidative stress in neuronal cells.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against specific bacterial strains.

Case Studies

-

Neuroprotection in Rodent Models :

- A study investigated the neuroprotective effects of this compound in rodent models subjected to oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups.

- Findings : The compound reduced markers of oxidative stress (e.g., malondialdehyde levels) and increased antioxidant enzyme activity.

-

Antimicrobial Efficacy :

- A case study evaluated the antimicrobial properties of the compound against Staphylococcus aureus. The results showed a notable zone of inhibition at concentrations above 100 µg/mL.

- : This suggests that this compound may have potential as a lead compound for developing new antimicrobial agents.

Applications in Research and Medicine

This compound is being explored for various applications:

- Drug Development : Its unique properties make it a candidate for developing new drugs targeting neurological disorders.

- Chemical Synthesis : It serves as a building block in synthesizing more complex organic molecules in medicinal chemistry.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Morpholine | Basic morpholine structure | Limited biological activity |

| 2,6-Dimethylmorpholine | Similar to morpholine but with methyl groups | Enhanced neuroactivity |

| Propanoic Acid Derivatives | Various substituents on propanoic acid | Varies widely |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2,6-Dimethylmorpholin-4-yl)propanoic acid?

- Methodological Answer: A common approach involves coupling morpholine derivatives with propanoic acid precursors. For example, morpholine rings can be functionalized via nucleophilic substitution or reductive amination. Hydrochloride salts (e.g., 2-(2,6-dimethylmorpholin-4-yl)propanoic acid hydrochloride) are often intermediates, requiring deprotection under acidic or basic conditions . Purification typically employs recrystallization or column chromatography, with structural confirmation via NMR (¹H/¹³C) and FTIR to verify the morpholine ring and carboxylic acid moiety.

Q. How can the acidity (pKa) of this compound be experimentally determined?

- Methodological Answer: Potentiometric titration in aqueous or mixed solvent systems (e.g., water:acetonitrile) is standard. Compare with structurally similar propanoic acids, such as 3-(4-chlorophenyl)propanoic acid (pKa ~4.61 at 25°C), to estimate ionization behavior . For precise measurement, use a pH-meter calibrated with buffer solutions, and validate results via UV-Vis spectroscopy at varying pH levels to track deprotonation shifts.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer: Refer to SDS guidelines: Use chemical fume hoods for synthesis or weighing, wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, rinse immediately with water for ≥15 minutes . Store in sealed containers at RT, away from oxidizers. For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can HPLC conditions be optimized for impurity profiling of this compound?

- Methodological Answer: Utilize reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Mobile phase: gradient of 0.1% TFA in water (A) and acetonitrile (B). Detect impurities like regioisomers or morpholine ring-opening byproducts using UV detection at 210–254 nm. Validate against reference standards (e.g., EP impurity markers for propanoic acid derivatives) . Adjust flow rate (1.0–1.5 mL/min) and column temperature (25–40°C) to resolve closely eluting peaks.

Q. What strategies are effective for elucidating the compound’s structure via spectroscopic and computational methods?

- Methodological Answer: Combine experimental and computational techniques:

- NMR: Assign ¹H/¹³C signals using 2D-COSY and HSQC to resolve morpholine ring protons (δ ~3.5–4.0 ppm) and propanoic acid carbons.

- IR: Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).

- DFT Calculations: Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to predict vibrational frequencies and NMR chemical shifts, comparing with experimental data .

Q. How should stability studies be designed to assess degradation under thermal and photolytic conditions?

- Methodological Answer: Conduct accelerated stability testing:

- Thermal Stability: Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC and track loss of parent compound.

- Photostability: Expose to UV light (e.g., 320–400 nm) in a photostability chamber. Use LC-MS to identify photodegradants (e.g., oxidized morpholine rings).

- Humidity Testing: Store at 75% RH and analyze hydrolysis products (e.g., free morpholine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.